molecular formula C4H9NO B12102424 2-Aminobut-3-en-1-ol

2-Aminobut-3-en-1-ol

Cat. No.: B12102424
M. Wt: 87.12 g/mol
InChI Key: RKBAYXYCMQLBCZ-UHFFFAOYSA-N
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Description

2-Aminobut-3-en-1-ol is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Aminobut-3-en-1-ol involves the cycloaddition of a nitrone, derived from tetradecanal, to this compound. This method provides a practical asymmetric synthesis of both (2R,4R,5S)-tetrahydropseudodistomin and all the stereoisomers of racemic tetrahydropseudodistomin .

Industrial Production Methods

the compound can be synthesized on a large scale using the aforementioned cycloaddition method, which is suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Aminobut-3-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amines, and substituted derivatives, which can be further utilized in various synthetic applications.

Scientific Research Applications

2-Aminobut-3-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminobut-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in the synthesis of tetrahydropseudodistomin, the compound undergoes cycloaddition reactions that lead to the formation of complex ring structures . The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and its ability to undergo a wide range of chemical reactions

Biological Activity

2-Aminobut-3-en-1-ol, also known as (R)-2-Aminobut-3-en-1-ol, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₉NO
  • Molecular Weight : 123.58 g/mol
  • Functional Groups : Contains both an amino group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and interaction with biological targets.

The compound is characterized by a double bond between the second and third carbon atoms, making it a chiral molecule with two enantiomers: (R)- and (S)-2-Aminobut-3-en-1-ol. Its structural features allow it to participate in various biochemical pathways and reactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, influencing metabolic pathways. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, primarily through hydrogen bonding and interaction with active sites of enzymes.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. A study highlighted its potential effectiveness against certain bacterial strains, suggesting that modifications to the compound could enhance its biological activity. However, further studies are required to fully elucidate these effects.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug design.

Case Studies

  • Synthesis of Bioactive Molecules :
    • The compound has been utilized as an intermediate in synthesizing complex molecules like tetrahydropseudodistomin. This synthesis involves cycloaddition reactions that lead to the formation of complex ring structures.
  • Pharmaceutical Development :
    • Ongoing research is exploring its role as a precursor for pharmaceutical compounds. Studies have indicated that derivatives may be developed into drugs targeting specific diseases, highlighting the compound's importance in medicinal chemistry.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
(R)-2-Aminobut-3-en-1-olChiral with amino and hydroxyl groupsPotential antimicrobial properties
(S)-2-Aminobut-3-en-1-olChiral but different biological effectsLess studied compared to (R) enantiomer
2-Amino-butane-1-olSaturated analogDifferent reactivity and applications
2-Amino-but-3-en-1-oneOxidized derivativeDistinct chemical behavior

Properties

IUPAC Name

2-aminobut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYXYCMQLBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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